

Norcepharadione B: A Technical Guide for Researchers

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For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Norcepharadione B**, an aporphine alkaloid with notable cytotoxic and neuroprotective properties.

Chemical Structure and Physicochemical Properties

Norcepharadione B is a naturally occurring alkaloid that has been isolated from plants such as Houttuynia cordata and members of the Fissistigma genus.[1][2] Its chemical identity is well-characterized, providing a solid foundation for further research and development.



Property	Value	Source
IUPAC Name	15,16-dimethoxy-10- azatetracyclo[7.7.1.0 ² , ⁷ .0 ¹³ , ¹⁷]h eptadeca-1(17),2,4,6,8,13,15- heptaene-11,12-dione	[3]
Molecular Formula	C18H13NO4	[3]
Molecular Weight	307.3 g/mol	[3]
CAS Number	57576-41-7	[3]
SMILES Notation	COC1=C(C2=C3C(=C1)C(=O) C(=O)NC3=CC4=CC=CC=C42)OC	[3]
Solubility	A stock solution can be prepared in DMSO (50 mmol/L).[1]	N/A

Biological Activities and Therapeutic Potential

Norcepharadione B has demonstrated significant biological activity in preclinical studies, highlighting its potential as a therapeutic agent in oncology and neurodegenerative diseases.

Cytotoxicity against Cancer Cell Lines

Norcepharadione B exhibits moderate cytotoxic effects against a range of human cancer cell lines. The effective dose (ED₅₀) values, representing the concentration at which 50% of cell growth is inhibited, are summarized below.



Cell Line	Cancer Type	ED₅₀ (μg/mL)
A-549	Lung Carcinoma	40
SK-OV-3	Ovarian Cancer	26.4
SK-MEL-2	Melanoma	40
XF-498	CNS Cancer	14.2
HCT-15	Colon Cancer	38.2

Source: MedchemExpress[2]

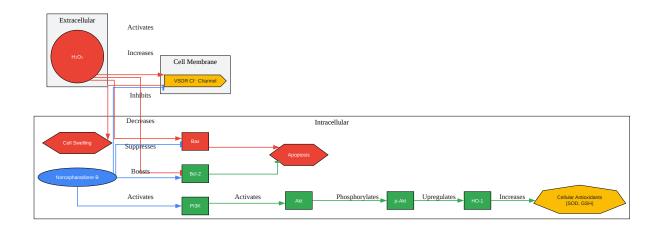
Neuroprotective Effects

Research has shown that **Norcepharadione B** can protect neuronal cells from oxidative stress-induced injury.[1][4] Specifically, it attenuates the damage caused by hydrogen peroxide (H₂O₂) in HT22 hippocampal nerve cells.[1][4] This neuroprotective activity is mediated through at least two distinct mechanisms: the upregulation of cellular antioxidants via the PI3K/Akt signaling pathway and the inhibition of volume-sensitive outwardly rectifying (VSOR) Cl⁻ channels.[1][4]

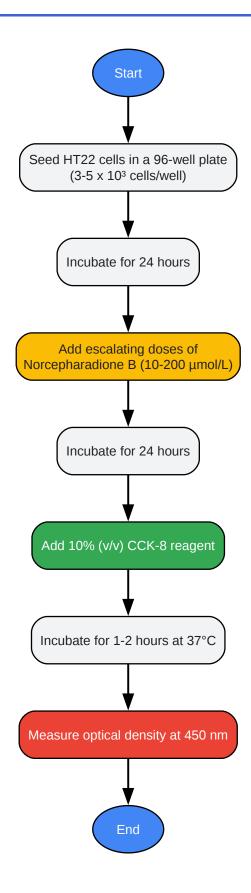
Signaling Pathways

The neuroprotective effects of **Norcepharadione B** are linked to its modulation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and is often dysregulated in disease states.









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References

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- 4. Norcepharadione B attenuates H2O2-induced neuronal injury by upregulating cellular antioxidants and inhibiting volume-sensitive CI- channel - PubMed [pubmed.ncbi.nlm.nih.gov]
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